2-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole
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Overview
Description
2-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole nucleus with a triazolo-thiadiazole moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 2-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole involves multiple steps, starting with the preparation of the indole nucleus followed by the introduction of the triazolo-thiadiazole moiety. The synthetic route typically involves the following steps:
Formation of the Indole Nucleus: The indole nucleus can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Triazolo-Thiadiazole Moiety: The triazolo-thiadiazole moiety can be introduced through a cyclization reaction involving appropriate precursors such as thiosemicarbazide and hydrazine derivatives.
Chemical Reactions Analysis
2-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nucleus, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the triazolo-thiadiazole moiety, potentially leading to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common at the indole nucleus due to its electron-rich nature.
Scientific Research Applications
2-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activities.
Biological Studies: The compound is used in biological studies to understand its interactions with various biological targets, including enzymes and receptors.
Pharmaceutical Development: The compound is explored for its potential use in drug development, particularly for its ability to modulate specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole involves its interaction with specific molecular targets. The compound is known to bind to various receptors and enzymes, modulating their activity. The triazolo-thiadiazole moiety plays a crucial role in its binding affinity and specificity. The compound can inhibit certain enzymes, leading to the disruption of specific biochemical pathways, which is the basis for its therapeutic potential .
Comparison with Similar Compounds
2-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole can be compared with other indole derivatives and triazolo-thiadiazole compounds:
Properties
Molecular Formula |
C17H18N6O2S2 |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
6-(1H-indol-2-yl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H18N6O2S2/c1-27(24,25)22-8-6-11(7-9-22)15-19-20-17-23(15)21-16(26-17)14-10-12-4-2-3-5-13(12)18-14/h2-5,10-11,18H,6-9H2,1H3 |
InChI Key |
YGQFFZKXMIUVAY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC5=CC=CC=C5N4 |
Origin of Product |
United States |
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